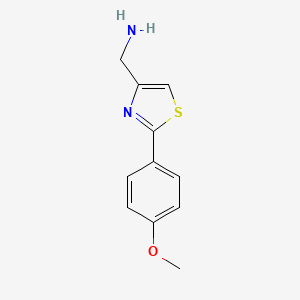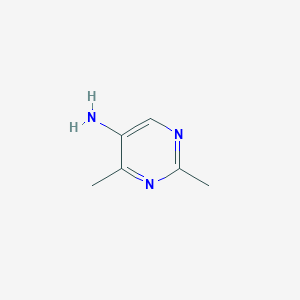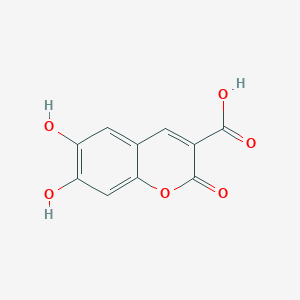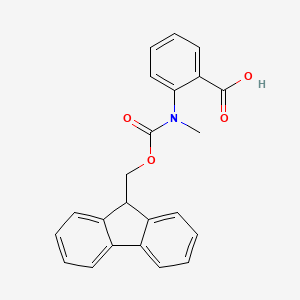
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 g/mol . The compound is also known by several other names, including “857997-91-2”, “C-[2-(4-METHOXY-PHENYL)-THIAZOL-4-YL]-METHYLAMINE”, and "[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHANAMINE" .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The InChI string for the compound is "InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3" , and the canonical SMILES string is "COC1=CC=C(C=C1)C2=NC(=CS2)CN" .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 220.06703418 g/mol . The compound also has a topological polar surface area of 76.4 Ų, a heavy atom count of 15, and a complexity of 195 .
Applications De Recherche Scientifique
Antimicrobial Applications
The thiazole moiety, present in (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine , is known for its antimicrobial properties . This compound can be utilized in the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens. Its efficacy could be explored through in vitro assays against various microbial strains to determine its spectrum of activity.
Analgesic and Anti-inflammatory Uses
Thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities . This compound could be synthesized and tested in animal models to evaluate its potential as a pain reliever and an anti-inflammatory agent, which could lead to the development of new medications with fewer side effects compared to current treatments.
Antitumor and Cytotoxic Drug Development
The structure of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine suggests potential antitumor and cytotoxic activities . Research could focus on synthesizing analogs and testing them against various cancer cell lines to assess their efficacy and safety profile, contributing to cancer therapy research.
Neuroprotective Agent Research
Given the role of thiazole derivatives in neurotransmitter synthesis, there’s a possibility that this compound could serve as a neuroprotective agent . Studies could investigate its effects on neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by examining its ability to protect neuronal cells from damage or death.
Antiviral Drug Exploration
Thiazole compounds have shown promise as antiviral agents . This particular compound could be part of a study to discover new drugs against viruses like HIV or influenza, where it could inhibit viral replication or other mechanisms critical to viral survival.
Agricultural Herbicide Development
The herbicidal activity of thiazole derivatives has been documented . (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine could be tested for its effectiveness in controlling weed growth in agricultural settings, potentially leading to the development of a new class of herbicides.
Mécanisme D'action
The mechanism of action of “(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine” is not clear from the available information. Thiazole compounds can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNKLGCQSQHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586185 |
Source


|
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857997-91-2 |
Source


|
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)








![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)

